N-benzyl-4-ethynylpyridin-2-amine
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Overview
Description
N-benzyl-4-ethynylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an ethynyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-ethynylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethynylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-ethynylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-4-ethynylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-benzylidenepyridin-4-amines: These compounds have a similar structure but differ in the presence of a benzylidene group instead of an ethynyl group.
N-benzyl-4-methylpyridin-2-amine: This compound has a methyl group instead of an ethynyl group at the fourth position of the pyridine ring.
Uniqueness
N-benzyl-4-ethynylpyridin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel organic molecules and for exploring new biological activities.
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-benzyl-4-ethynylpyridin-2-amine |
InChI |
InChI=1S/C14H12N2/c1-2-12-8-9-15-14(10-12)16-11-13-6-4-3-5-7-13/h1,3-10H,11H2,(H,15,16) |
InChI Key |
KODFTFATMSBSDL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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